molecular formula C15H17NO B099490 3-(3-Phenylpropoxy)aniline CAS No. 17823-87-9

3-(3-Phenylpropoxy)aniline

Cat. No. B099490
CAS RN: 17823-87-9
M. Wt: 227.3 g/mol
InChI Key: NOHOYGXEORYNFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(3-Phenylpropoxy)aniline” is an organic compound . It is also known as "4-(3-Phenylpropoxy)aniline" . The compound has a molecular formula of C15H17NO .


Molecular Structure Analysis

The molecular structure of “3-(3-Phenylpropoxy)aniline” consists of an aniline (phenylamine) group attached to a phenylpropoxy group . The molecular weight is 227.302 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(3-Phenylpropoxy)aniline” include a molecular weight of 227.31 and a density of 1.085g/cm3 . The boiling point is 404ºC at 760mmHg .

Scientific Research Applications

  • Catalytic Oxidation of Phenolic and Aniline Compounds Fe(3)O(4) magnetic nanoparticles (MNPs) have been used to remove phenol and aniline from aqueous solutions, demonstrating the potential for 3-(3-Phenylpropoxy)aniline in environmental remediation applications. These nanoparticles exhibited excellent catalytic ability to eliminate substituted phenolic and aniline compounds under various conditions (Zhang et al., 2009).

  • Corrosion Inhibition The compound (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline (L) shows promise as a corrosion inhibitor for mild steel in acidic environments. This research indicates the utility of aniline derivatives in protective coatings and industrial applications (Daoud et al., 2014).

  • Electronic States and Binding Sites of Metal-Aniline Complexes The study of group 3 metal-aniline complexes, including their binding sites and electronic states, is crucial for understanding the interaction between metals and aniline derivatives. This research is relevant for applications in material science and molecular electronics (Kumari et al., 2013).

  • Photophysics and Electroluminescence Aniline derivatives, such as N,N-Di(6-phenylpyridin-2-yl)aniline, are used in the development of luminescent platinum complexes. These complexes have applications in organic light-emitting diodes (OLEDs) and could be relevant for the development of new electroluminescent materials (Vezzu et al., 2010).

  • Photocatalytic Conversion in Chemistry The photocatalytic reduction of nitrobenzene to aniline using cadmium sulfide quantum dots (CdS QDs) represents an innovative approach in chemical synthesis, highlighting the role of aniline derivatives in advanced photocatalytic processes (Jensen et al., 2016).

Safety And Hazards

Aniline, a component of “3-(3-Phenylpropoxy)aniline”, is considered hazardous. It can cause serious eye irritation, skin sensitization, genetic defects, and organ damage through prolonged or repeated exposure . Specific safety and hazard information for “3-(3-Phenylpropoxy)aniline” is not available in the search results.

properties

IUPAC Name

3-(3-phenylpropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c16-14-9-4-10-15(12-14)17-11-5-8-13-6-2-1-3-7-13/h1-4,6-7,9-10,12H,5,8,11,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHOYGXEORYNFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCOC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90330181
Record name 3-(3-phenylpropoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90330181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Phenylpropoxy)aniline

CAS RN

17823-87-9
Record name 3-(3-phenylpropoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90330181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Phenylpropoxy)aniline
Reactant of Route 2
Reactant of Route 2
3-(3-Phenylpropoxy)aniline
Reactant of Route 3
Reactant of Route 3
3-(3-Phenylpropoxy)aniline
Reactant of Route 4
Reactant of Route 4
3-(3-Phenylpropoxy)aniline
Reactant of Route 5
Reactant of Route 5
3-(3-Phenylpropoxy)aniline
Reactant of Route 6
Reactant of Route 6
3-(3-Phenylpropoxy)aniline

Citations

For This Compound
5
Citations
JR Maignan, CL Lichorowic, J Giarrusso… - Journal of medicinal …, 2016 - ACS Publications
Though malaria mortality rates are down 48% globally since 2000, reported occurrences of resistance against current therapeutics threaten to reverse that progress. Recently, …
Number of citations: 26 pubs.acs.org
A Foroutan, M Corazzari, AA Grolla, G Colombo… - European Journal of …, 2023 - Elsevier
Despite novel biological targets emerging at an impressive rate for anticancer therapy, antitubulin drugs remain the backbone of numerous oncological protocols and their efficacy has …
Number of citations: 1 www.sciencedirect.com
C Lichorowic - 2016 - search.proquest.com
Malaria continues to be a global health problem, affecting hundreds of millions and killing hundreds of thousands every year. In order to heed the call for new treatments for malaria, the …
Number of citations: 2 search.proquest.com
S Lee - 2020 - rucore.libraries.rutgers.edu
All organisms are frequently exposed to endogenous and exogenous sources during their lifetime, some of which cause deleterious reactive oxidants and electrophiles. The oxidants …
Number of citations: 2 rucore.libraries.rutgers.edu
JR Maignan - 2015 - digitalcommons.usf.edu
Although Malaria rates are on the decline due to the efforts of the World Health Organization and other organizations dedicated to the eradication of this disease, a relaxed attitude …
Number of citations: 3 digitalcommons.usf.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.